molecular formula C10H21N3 B1348802 1-(1-Methyl-4-piperidinyl)piperazine CAS No. 23995-88-2

1-(1-Methyl-4-piperidinyl)piperazine

Cat. No. B1348802
CAS RN: 23995-88-2
M. Wt: 183.29 g/mol
InChI Key: OHUMKYGINIODOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-Methyl-4-piperidinyl)piperazine, also known as 1-Methyl-4-piperazinopiperidine, is a chemical compound with the molecular formula C10H21N3 . It is used both as a reagent and building block in several synthetic applications . It is also used in the preparation of Pyrazolo Estratrienes as inhibitors of 17-HSD1 .


Molecular Structure Analysis

The molecular weight of 1-(1-Methyl-4-piperidinyl)piperazine is 183.29 . The InChI key is OHUMKYGINIODOY-UHFFFAOYSA-N . The SMILES string representation is CN1CCC(CC1)N2CCNCC2 .


Physical And Chemical Properties Analysis

1-(1-Methyl-4-piperidinyl)piperazine is a solid at room temperature . It has a refractive index of n20/D 1.508 . The melting point is reported to be 25.0-32.0°C . It is recommended to be stored in a dark place, under an inert atmosphere, at room temperature .

Scientific Research Applications

Potential in Antipsychotic Development

Compound 1, including 1-(1-Methyl-4-piperidinyl)piperazine, was identified as a potential atypical antipsychotic. This compound showed promise in pharmacological improvement, particularly in the inhibition of apomorphine-induced behaviors in mice, indicative of antipsychotic efficacy. Further optimization led to derivatives with potential for reduced extrapyramidal side effects in humans (Bolós et al., 1996).

Enhancing Peptide Signal in Mass Spectrometry

1-(1-Methyl-4-piperidinyl)piperazine was utilized in the derivatization of carboxyl groups on peptides to enhance their ionization efficiency in mass spectrometry. This application is crucial for sensitive determination in proteome analysis (Qiao et al., 2011).

Inhibition of Fatty Acid Synthesis

Novel (4-piperidinyl)-piperazine derivatives, including 1-(1-Methyl-4-piperidinyl)piperazine, were synthesized as non-selective inhibitors of acetyl-CoA carboxylase (ACC1/2). These compounds showed potential in reducing hepatic de novo fatty acid synthesis in rats, highlighting their therapeutic potential (Chonan et al., 2011).

Antibacterial Applications

1-(1-Methyl-4-piperidinyl)piperazine derivatives have been shown to possess significant antibacterial activity. For instance, pyrido(2,3-d)pyrimidine derivatives displayed activity against gram-negative bacteria, including Pseudomonas aeruginosa (Matsumoto & Minami, 1975).

Application in Flame Retardancy

Piperazine-phosphonates derivatives, including 1-(1-Methyl-4-piperidinyl)piperazine, were explored for their application as flame retardants on cotton fabric. Their thermal decomposition and effectiveness in enhancing flame retardancy were investigated, demonstrating their potential in textile applications (Nguyen et al., 2014).

Safety And Hazards

1-(1-Methyl-4-piperidinyl)piperazine is classified as dangerous. It causes severe skin burns and eye damage. It may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include wearing protective gloves, clothing, and eye/face protection. It should be used only outdoors or in a well-ventilated area .

properties

IUPAC Name

1-(1-methylpiperidin-4-yl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N3/c1-12-6-2-10(3-7-12)13-8-4-11-5-9-13/h10-11H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHUMKYGINIODOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80340653
Record name 1-(1-Methyl-4-piperidinyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80340653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-Methyl-4-piperidinyl)piperazine

CAS RN

23995-88-2
Record name 1-(1-Methyl-4-piperidinyl)piperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23995-88-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1-Methyl-4-piperidinyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80340653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(1-Methyl-4-piperidinyl)piperazine
Reactant of Route 2
Reactant of Route 2
1-(1-Methyl-4-piperidinyl)piperazine
Reactant of Route 3
Reactant of Route 3
1-(1-Methyl-4-piperidinyl)piperazine
Reactant of Route 4
Reactant of Route 4
1-(1-Methyl-4-piperidinyl)piperazine
Reactant of Route 5
Reactant of Route 5
1-(1-Methyl-4-piperidinyl)piperazine
Reactant of Route 6
1-(1-Methyl-4-piperidinyl)piperazine

Citations

For This Compound
4
Citations
X Qiao, L Sun, L Chen, Y Zhou, K Yang… - Rapid …, 2011 - Wiley Online Library
Piperazine‐based derivatives, including 1‐(2‐pyridyl)piperazine (2‐PP), 1‐(2‐pyrimidyl)piperazine (2‐PMP), 1‐(4‐pyridyl)piperazine (4‐PP), and 1‐(1‐methyl‐4‐piperidinyl)piperazine (…
NB Price - amp.chemicalbook.com
Piperazine is an important pharmaceutical intermediate, is mainly used for the production of anthelmintic piperazine phosphate, piperazine citrate and fluphenazine, strong pain, …
Number of citations: 0 amp.chemicalbook.com
Q Xiao-Qiang, R Wang, LH ZHANG… - Chinese Journal of …, 2012 - Elsevier
Shotgun based strategy is a widely used method in proteome research. However, due to the high complexity and wide dynamic range, the detection sensitivity of peptides, especially for …
Number of citations: 4 www.sciencedirect.com
B Ng - 2021 - digitalcommons.fiu.edu
The first part of this dissertation will focus on the development of a simple, robust online solid phase extraction liquid chromatography high resolution mass spectrometry (SPE LC-HRMS…
Number of citations: 0 digitalcommons.fiu.edu

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.